3-(1,3-Dioxan-2-YL)-3'-methoxypropiophenone
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Overview
Description
Urate is the ionized form of uric acid, a heterocyclic compound composed of carbon, nitrogen, oxygen, and hydrogen. It is a product of the metabolic breakdown of purine nucleotides and is a normal component of urine. High concentrations of urate in the blood can lead to medical conditions such as gout and kidney stones .
Preparation Methods
Synthetic Routes and Reaction Conditions: Urate can be synthesized through various methods, including neutralization, alkaline titration, and acid titration. These methods involve the crystallization of uric acid into monosodium urate crystals .
Industrial Production Methods: In industrial settings, urate is often produced by the enzymatic oxidation of uric acid using urate oxidase. This enzyme catalyzes the conversion of uric acid to allantoin, which is more soluble and easily excreted .
Types of Reactions:
Reduction: Urate can be reduced to form various intermediates, although this is less common.
Substitution: Urate can participate in substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Oxidation: Molecular oxygen and urate oxidase are commonly used.
Reduction: Reducing agents such as hydrogen gas or metal hydrides.
Substitution: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Major Products:
Oxidation: Allantoin and hydrogen peroxide.
Reduction: Various reduced intermediates.
Substitution: Substituted urate derivatives.
Scientific Research Applications
Urate has numerous applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a standard for calibration in analytical techniques.
Biology: Studied for its role in purine metabolism and its effects on cellular processes.
Medicine: Investigated for its involvement in conditions like gout, hyperuricemia, and kidney stones.
Industry: Utilized in the production of pharmaceuticals and as a biomarker in diagnostic tests.
Mechanism of Action
Urate exerts its effects primarily through its role as an antioxidant. It scavenges reactive oxygen species, protecting cells from oxidative damage. In the body, urate is transported by various proteins, including urate transporter 1 and glucose transporter 9, which regulate its levels in the blood and tissues .
Comparison with Similar Compounds
Uric Acid: The non-ionized form of urate, involved in the same metabolic pathways.
Allantoin: A product of urate oxidation, more soluble and easily excreted.
Urea: Another nitrogenous waste product, but derived from protein metabolism rather than purine metabolism.
Uniqueness: Urate is unique in its dual role as both a waste product and an antioxidant. Unlike urea, which is relatively non-toxic, high levels of urate can lead to medical conditions. Additionally, urate’s involvement in purine metabolism distinguishes it from other nitrogenous waste products .
Properties
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-(3-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-16-12-5-2-4-11(10-12)13(15)6-7-14-17-8-3-9-18-14/h2,4-5,10,14H,3,6-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGQOWFJIIGQMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CCC2OCCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40560178 |
Source
|
Record name | 3-(1,3-Dioxan-2-yl)-1-(3-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40560178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121789-35-3 |
Source
|
Record name | 3-(1,3-Dioxan-2-yl)-1-(3-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40560178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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